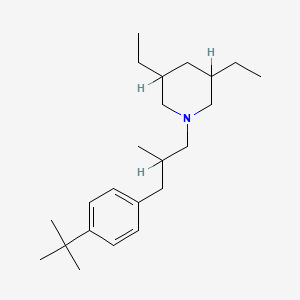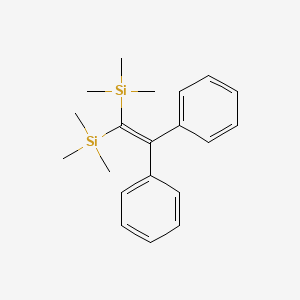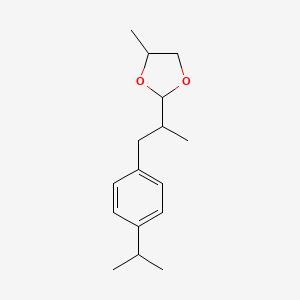
alpha-(Pentamethylphenyl)-1-imidazoleethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Pentamethylphenyl)-1-imidazoleethanol: is a synthetic organic compound characterized by the presence of a pentamethylphenyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Pentamethylphenyl)-1-imidazoleethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pentamethylphenyl Group: The pentamethylphenyl group can be introduced via Friedel-Crafts alkylation using pentamethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanol Moiety: The final step involves the reaction of the imidazole derivative with an appropriate ethanol derivative under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-(Pentamethylphenyl)-1-imidazoleethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic reagents like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives or ethanol derivatives.
Scientific Research Applications
Alpha-(Pentamethylphenyl)-1-imidazoleethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-(Pentamethylphenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, and other cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- Alpha-(Trimethylphenyl)-1-imidazoleethanol
- Alpha-(Tetramethylphenyl)-1-imidazoleethanol
- Alpha-(Hexamethylphenyl)-1-imidazoleethanol
Comparison: Alpha-(Pentamethylphenyl)-1-imidazoleethanol is unique due to the presence of five methyl groups on the phenyl ring, which can influence its chemical reactivity, steric properties, and interaction with biological targets. This distinguishes it from other similar compounds with different numbers of methyl groups, affecting its overall behavior and applications.
Properties
CAS No. |
73931-97-2 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(2,3,4,5,6-pentamethylphenyl)ethanol |
InChI |
InChI=1S/C16H22N2O/c1-10-11(2)13(4)16(14(5)12(10)3)15(19)8-18-7-6-17-9-18/h6-7,9,15,19H,8H2,1-5H3 |
InChI Key |
FHWSSJUYUPONQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(CN2C=CN=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


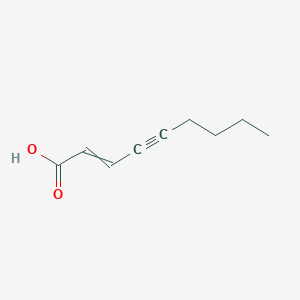



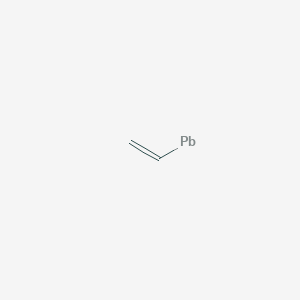
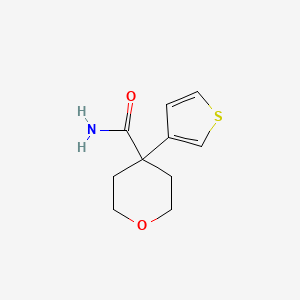
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


